molecular formula C17H21N5O3 B5473595 7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5473595
M. Wt: 343.4 g/mol
InChI Key: IODKXXPWUUVRHL-UHFFFAOYSA-N
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Description

The compound appears to contain a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole has a variety of uses, for instance, as a corrosion inhibitor for copper .


Molecular Structure Analysis

The benzotriazole moiety features two fused rings. Its five-membered ring can in principle exist as tautomers .


Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It also reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 .

Properties

IUPAC Name

9-[3-(benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-20-11-17(25-16(20)24)8-4-9-21(12-17)15(23)7-10-22-14-6-3-2-5-13(14)18-19-22/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODKXXPWUUVRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)CCN3C4=CC=CC=C4N=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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